5-Methyl-2-isopropoxybenzoic acid
Overview
Description
5-Methyl-2-isopropoxybenzoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is also known by its IUPAC name, 2-isopropoxy-5-methylbenzoic acid . This compound is a derivative of benzoic acid and features a methyl group and an isopropoxy group attached to the benzene ring.
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-2-isopropoxybenzoic acid are the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a major role in inflammation and prostanoid signaling in activity-dependent plasticity .
Mode of Action
This compound binds to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . This interaction results in a temporary reduction of pain symptoms .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is central to inflammatory responses . The end product of this pathway, prostanoids, performs a wide range of physiological functions .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of prostaglandin synthetase, leading to a reduction in inflammation and pain .
Biochemical Analysis
Biochemical Properties
5-Methyl-2-isopropoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase enzymes, where it acts as an inhibitor. This interaction is crucial in reducing the production of prostaglandins, which are involved in inflammation and pain. Additionally, this compound binds to serum albumin, which helps in its transport within the bloodstream .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammatory responses. This inhibition leads to a decrease in the expression of pro-inflammatory genes. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in the arachidonic acid pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of cyclooxygenase enzymes, leading to their inhibition. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. Additionally, this compound modulates gene expression by inhibiting transcription factors such as NF-κB, which are involved in the regulation of inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound maintains its anti-inflammatory properties over extended periods. Its efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and pain without causing significant adverse effects. At high doses, it can lead to toxic effects such as gastrointestinal irritation and renal toxicity. Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and the risk of adverse effects increases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the kidneys. The compound also interacts with cofactors such as glutathione, which aids in its detoxification. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to serum albumin in the bloodstream, which facilitates its transport to various tissues. The compound is also taken up by cells through passive diffusion and active transport mechanisms. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes and other cellular targets. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-isopropoxybenzoic acid can be achieved through various organic reactions. One common method involves the esterification of 5-methylsalicylic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
5-Methyl-2-isopropoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic effects and its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Methylbenzoic acid: Similar structure but with the methyl group in a different position.
2-Isopropoxybenzoic acid: Similar structure but without the methyl group.
Uniqueness
5-Methyl-2-isopropoxybenzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the methyl and isopropoxy groups influences its reactivity and interactions with other molecules, making it valuable for various applications .
Properties
IUPAC Name |
5-methyl-2-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)14-10-5-4-8(3)6-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSJKYZJQFWGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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